7-Methyl-1H-indole-2-boronic acid
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Overview
Description
7-Methyl-1H-indole-2-boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-indole-2-boronic acid typically involves the borylation of 7-Methyl-1H-indole. One common method is the transition-metal-catalyzed borylation using bis(neopentyl glycolato)diboron (nepB-Bnep) as the borylation reagent and a rhodium catalyst . The reaction conditions often include a solvent such as toluene and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process involves stringent control of reaction parameters to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1H-indole-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form hydrocarbons.
Substitution Reactions: It can participate in electrophilic and nucleophilic substitution reactions, leading to various substituted indole derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted indoles, biaryl compounds, and other heterocyclic derivatives .
Scientific Research Applications
7-Methyl-1H-indole-2-boronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 7-Methyl-1H-indole-2-boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst, facilitating the transmetalation step and subsequent formation of carbon-carbon bonds . The indole moiety can interact with biological targets, influencing cellular pathways and biological activities .
Comparison with Similar Compounds
- 1-Methyl-1H-indole-2-boronic acid
- 5-Indolylboronic acid
- N-Boc-indole-2-boronic acid
Comparison: 7-Methyl-1H-indole-2-boronic acid is unique due to the presence of a methyl group at the 7-position, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in chemical behavior and biological activity compared to other indole boronic acids .
Properties
IUPAC Name |
(7-methyl-1H-indol-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-6-3-2-4-7-5-8(10(12)13)11-9(6)7/h2-5,11-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRHPDDQEIFCBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC(=C2N1)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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